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Introduction

Bimosiamose is a synthetic, small-molecule pan-selectin antagonist that has been
investigated for its therapeutic potential in inflammatory diseases, including psoriasis.[1][2]
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the infiltration of
leukocytes into the skin, leading to hyperproliferation of keratinocytes and the formation of
psoriatic plaques.[3] The trafficking of these leukocytes into the skin is a critical step in the
pathogenesis of psoriasis and is mediated by the selectin family of adhesion molecules (E-
selectin, P-selectin, and L-selectin) expressed on the surface of endothelial cells and
leukocytes.[2][4] By blocking these selectins, Bimosiamose inhibits the initial tethering and
rolling of leukocytes on the vascular endothelium, thereby reducing their extravasation into the
skin and mitigating the inflammatory cascade.[1][5]

These application notes provide a comprehensive overview of the available research on the
subcutaneous administration of Bimosiamose for psoriasis, including its mechanism of action,
preclinical and clinical efficacy, and pharmacokinetic profile. Detailed protocols for preclinical
and clinical research, based on published studies, are also provided to guide future
investigations in this area.
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Mechanism of Action: Pan-Selectin Antagonism in
Psoriasis

Bimosiamose functions as a competitive inhibitor of E-selectin, P-selectin, and L-selectin. In
the context of psoriasis, inflammatory cytokines stimulate the expression of E-selectin and P-
selectin on the endothelial cells of dermal blood vessels. Leukocytes, particularly T
lymphocytes, express ligands for these selectins, such as P-selectin glycoprotein ligand-1
(PSGL-1), which facilitates their initial capture and rolling along the vessel wall. Bimosiamose,
by blocking the interaction between selectins and their ligands, prevents this crucial first step of
leukocyte trafficking into the skin. This reduction in immune cell infiltration leads to a decrease
in the local production of pro-inflammatory cytokines, thereby ameliorating the pathological
features of psoriasis, such as epidermal hyperplasia and inflammation.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1667080?utm_src=pdf-body
https://www.benchchem.com/product/b1667080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Bimosiamose Mechanism of Action in Psoriasis
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Caption: Bimosiamose inhibits leukocyte trafficking in psoriasis.
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Preclinical Research: Xenogeneic SCID Mouse
Model

Experimental Protocol

A widely used preclinical model for psoriasis involves the transplantation of human psoriatic
skin onto severe combined immunodeficient (SCID) mice. This model maintains the key
histological and immunological features of human psoriasis.

e Animal Model: Severe Combined Immunodeficient (SCID) mice.
o Xenotransplantation:
o Obtain full-thickness skin biopsies from active psoriatic plagues of consenting patients.
o Transplant the human psoriatic skin grafts onto the dorsal side of SCID mice.
o Allow a healing and engraftment period of approximately 4-6 weeks.
» Bimosiamose Administration:
o Prepare Bimosiamose solution for subcutaneous injection.

o Administer Bimosiamose subcutaneously at a site distant from the xenograft to assess
systemic efficacy. A suggested starting dose, based on related studies, could be in the
range of 10-50 mg/kg, administered daily or every other day. Note: The precise systemic
subcutaneous dosage regimen for the psoriasis xenograft model is not detailed in the
available literature; dose-ranging studies are recommended.

o A control group should receive subcutaneous injections of a vehicle control (e.g., sterile
saline or PBS).

o Assessment of Efficacy:

o Clinical Scoring: Monitor the clinical appearance of the psoriatic plaques for changes in
erythema, scaling, and induration.
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o Histological Analysis: At the end of the treatment period, collect skin biopsies from the
xenografts for histological examination. Assess epidermal thickness, parakeratosis, and
the density of infiltrating leukocytes (e.g., CD3+ T cells) using immunohistochemistry.

o Molecular Analysis: Analyze gene expression of inflammatory markers (e.g., IL-17, TNF-a)
in the skin grafts via quantitative PCR.

Data Presentation

Bimosiamose-Treated

Parameter Vehicle Control Group
Group

Change in Clinical Score (Data to be collected) (Data to be collected)
Epidermal Thickness (um) (Data to be collected) (Data to be collected)
**_eukocyte Infiltration

(Data to be collected) (Data to be collected)
(cells/mma2) **
Inflammatory Cytokine mRNA

(Data to be collected) (Data to be collected)

Levels

Clinical Research: Subcutaneous Administration in
Psoriasis Patients

Experimental Protocol

The following protocol is based on the study by Friedrich et al. (2006), which demonstrated the
clinical efficacy of Bimosiamose in patients with psoriasis.[1]

o Study Design: A prospective, open-label, proof-of-concept study.
» Patient Population: Adult patients with stable, moderate to severe plaque psoriasis.
o Bimosiamose Administration:

o Dosage and Formulation: The precise subcutaneous dosage and formulation used in the
psoriasis patient study are not publicly available. Based on a separate study in healthy
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volunteers, single subcutaneous doses of 100 mg, 200 mg, and 300 mg of Bimosiamose
disodium have been evaluated.

o Route of Administration: Subcutaneous injection.

o Frequency and Duration: The administration schedule in the psoriasis patient trial is not
specified in the available literature. A treatment duration of several weeks is typical for
psoriasis clinical trials.

» Efficacy Assessment:

o Psoriasis Area and Severity Index (PASI): The primary efficacy endpoint is the change in
PASI score from baseline to the end of treatment. The PASI score is a widely used
measure of psoriasis severity that assesses erythema, induration, and desquamation of
psoriatic lesions, as well as the extent of body surface area involvement.

o Skin Biopsies: Optional collection of skin biopsies from psoriatic plaques before and after
treatment to assess changes in epidermal thickness and leukocyte infiltration via histology
and immunohistochemistry.

Data Presentation

A clinical study demonstrated a statistically significant improvement in psoriasis with
Bimosiamose treatment.[1]

Baseline (Pre-

Parameter Post-treatment p-value
treatment)
Data not publicly Data not publicly

Mean PASI Score ) ) 0.02[1]
available available

) ) Data not publicly
Epidermal Thickness ) Reduced[1] N/A
available

o Data not publicly
Lymphocyte Infiltration ) Reduced[1] N/A
available

Pharmacokinetics of Subcutaneous Bimosiamose
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A study in healthy male volunteers provides insights into the pharmacokinetic profile of
subcutaneously administered Bimosiamose disodium.

Pharmacokinetic

Parameter 100 mg Dose 200 mg Dose 300 mg Dose
Cmax (ug/mL) Data not available Data not available 2.17+£0.70
AUC(0-) (h-pg/mL) Data not available Data not available 11.1+£29

vz (h) ~3.7 ~3.7 ~3.7

CL/f (L/h) ~28.7 ~28.7 ~28.7

Data are presented as mean + SD where available.

Experimental Workflow Diagram

General Experimental Workflow for Bimosiamose Psoriasis Research
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Caption: Workflow for Bimosiamose psoriasis research.

Conclusion

Bimosiamose, a pan-selectin antagonist, has demonstrated potential as a therapeutic agent
for psoriasis by inhibiting the trafficking of inflammatory leukocytes into the skin. Preclinical
studies using a xenogeneic SCID mouse model have shown a reduction in disease severity.
Furthermore, a clinical study in psoriasis patients revealed a statistically significant
improvement in PASI scores following Bimosiamose administration.[1] While the publicly
available data on the subcutaneous administration protocol in psoriasis patients is limited, the
existing evidence supports the rationale for further investigation of Bimosiamose as a targeted
therapy for this chronic inflammatory skin condition. The protocols and data presented in these
application notes can serve as a valuable resource for researchers and drug development
professionals in designing and conducting future studies on subcutaneous Bimosiamose for
psoriasis.
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[https://www.benchchem.com/product/b1667080#subcutaneous-bimosiamose-
administration-for-psoriasis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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